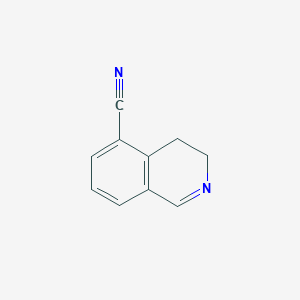

3,4-Dihydroisoquinoline-5-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-Dihydroisoquinoline-5-carbonitrile is a useful research compound. Its molecular formula is C10H8N2 and its molecular weight is 156.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmaceutical Applications

1.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives of 3,4-dihydroisoquinoline-5-carbonitrile. These compounds exhibit anti-proliferative activity against several human cancer cell lines, including prostate and colorectal cancers. For instance, novel derivatives have shown strong activity against prostate cancer cells with IC50 values comparable to established chemotherapeutic agents .

Table 1: Anticancer Activity of 3,4-Dihydroisoquinoline Derivatives

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Prostate Cancer | 15 | |

| Compound B | Colorectal Cancer | 18 | |

| Compound C | Leukemia | 20 |

1.2 Neuroprotective Effects

The structural characteristics of this compound suggest potential neuroprotective effects. Studies have indicated that this compound can inhibit acetylcholinesterase activity, which is crucial for treating neurodegenerative diseases like Alzheimer's . The ability to reduce oxidative stress through free radical scavenging further supports its therapeutic application in neuroprotection.

Table 2: Neuroprotective Activity

| Activity Type | Assay Type | Result (IC50) | Reference |

|---|---|---|---|

| Acetylcholinesterase Inhibition | AChE Assay | 20 µM | |

| Free Radical Scavenging | DPPH Assay | 12 µM |

Agricultural Applications

2.1 Acaricidal and Antimicrobial Activity

Research has demonstrated that derivatives of this compound possess acaricidal properties, making them effective in agricultural applications against various pests. The N-aryl derivatives have shown significant bacteriostatic activity against pathogenic bacteria affecting plants and animals .

Table 3: Acaricidal and Antimicrobial Activity

| Activity Type | Target Organism | Efficacy | Reference |

|---|---|---|---|

| Acaricidal | Varied Acarids | Effective | |

| Antimicrobial | Pathogenic Bacteria | Varying Efficacy |

Case Studies

Case Study 1: Anticancer Activity Assessment

In a study evaluating the anticancer effects of synthesized derivatives of this compound, researchers found that modifications to the compound's structure significantly enhanced its cytotoxic properties against lung cancer cells. One derivative exhibited an IC50 value of 18 µM, suggesting a promising avenue for further development in oncology .

Case Study 2: Neuroprotection in Alzheimer’s Disease

A series of compounds derived from this compound were tested for their neuroprotective capabilities using PC12 cells as a model for neuronal damage. The results indicated that these compounds effectively inhibited acetylcholinesterase activity and reduced oxidative stress markers, supporting their potential as therapeutic agents for Alzheimer's disease .

化学反応の分析

Functionalization via [3+2] Cycloaddition

The nitrile group at C5 enables participation in cycloaddition reactions:

-

Reaction : Tricyclic 1,2,4-oxadiazolines are formed via [3+2] cycloaddition between 3,4-dihydroisoquinoline-5-carbonitrile and nitrile oxides .

-

Conditions :

-

Selectivity : Steric hindrance from the nitrile group directs regioselectivity, favoring fused tricyclic products .

Oxidation to Isoquinoline Derivatives

Copper-catalyzed oxidation converts this compound into fully aromatic isoquinolines:

| Condition | Catalyst | Base | Solvent | Yield | Ref |

|---|---|---|---|---|---|

| Step 1: Dehydrogenation | CuBr2 | DBU | DMSO | 93% | |

| Step 2: Aromatization | CuBr2 | NaOEt | DMSO | 95% |

-

Mechanism : Sequential dehydrogenation and aromatization under aerobic conditions .

-

Application : Produces isoquinoline-5-carbonitrile derivatives for anticancer drug development .

N-Alkylation and Reductive Amination

The secondary amine in the dihydroisoquinoline core undergoes functionalization:

-

N-Alkylation : Reacts with alkyl halides (e.g., ClCH2CN) in H2SO4/AcOH to form N-alkylated derivatives .

-

Reductive Amination : Using DIBAL-H or NaBH4, intermediates are reduced to tetrahydroisoquinolines, preserving the nitrile group .

Nucleophilic Additions at the Nitrile Group

The carbonitrile group participates in nucleophilic reactions:

特性

分子式 |

C10H8N2 |

|---|---|

分子量 |

156.18 g/mol |

IUPAC名 |

3,4-dihydroisoquinoline-5-carbonitrile |

InChI |

InChI=1S/C10H8N2/c11-6-8-2-1-3-9-7-12-5-4-10(8)9/h1-3,7H,4-5H2 |

InChIキー |

XVNAIWMWFNADSO-UHFFFAOYSA-N |

正規SMILES |

C1CN=CC2=C1C(=CC=C2)C#N |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。